The Role of Myelin Oligodendrocyte Glycoprotein (35-55) in the Pathogenesis of Multiple Sclerosis: A Technical Guide
The Role of Myelin Oligodendrocyte Glycoprotein (35-55) in the Pathogenesis of Multiple Sclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). The Myelin Oligodendrocyte Glycoprotein (MOG), specifically the peptide fragment spanning amino acids 35-55 (MOG (35-55)), is a crucial autoantigen implicated in the pathogenesis of MS. This technical guide provides an in-depth analysis of the role of MOG (35-55) in MS, with a focus on its use in the widely studied animal model, Experimental Autoimmune Encephalomyelitis (EAE). We will delve into the immunological mechanisms, key signaling pathways, and detailed experimental protocols, presenting quantitative data in a structured format to aid in research and therapeutic development.
Introduction: MOG (35-55) as a Key Encephalitogen
Myelin Oligodendrocyte Glycoprotein is a glycoprotein exclusively expressed in the CNS on the outermost surface of myelin sheaths and oligodendrocytes.[1] Although a minor component of myelin, its extracellular domain is a primary target for autoimmune responses in MS. The MOG (35-55) peptide is a potent encephalitogen, capable of inducing a robust autoimmune response characterized by T-cell and B-cell activation, leading to CNS inflammation, demyelination, and axonal damage that mirror the pathological hallmarks of MS.[2] The use of MOG (35-55) to induce EAE in susceptible rodent strains, particularly C57BL/6 mice, has become an indispensable tool for investigating the immunopathological mechanisms of MS and for the preclinical evaluation of novel therapeutic agents.[3][4]
The Immunological Cascade Triggered by MOG (35-55)
The pathogenesis of MOG (35-55)-induced EAE is a complex interplay between various components of the adaptive and innate immune systems. The initiation of the disease involves the recognition of the MOG (35-55) peptide by autoreactive T lymphocytes.
T-Cell-Mediated Immunity
CD4+ T Helper Cells: Autoreactive CD4+ T cells are the primary drivers of MOG (35-55)-induced EAE.[5][6] Upon activation by antigen-presenting cells (APCs) presenting the MOG (35-55) peptide in the context of MHC class II molecules, these T cells differentiate into pro-inflammatory effector subsets, primarily T helper 1 (Th1) and T helper 17 (Th17) cells.[7]
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Th1 Cells: These cells are characterized by the production of interferon-gamma (IFN-γ), which activates macrophages and enhances their phagocytic and cytotoxic capabilities.
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Th17 Cells: These cells produce interleukin-17 (IL-17), a potent pro-inflammatory cytokine that recruits neutrophils and other inflammatory cells to the CNS, contributing to the breakdown of the blood-brain barrier (BBB).[8] The IL-23/IL-17 axis is considered essential for the development of EAE.[9]
CD8+ Cytotoxic T Cells: While the role of CD4+ T cells is well-established, emerging evidence suggests that CD8+ T cells also contribute to the pathogenesis of EAE, although their exact encephalitogenic function is still under investigation.[6][10]
B-Cell and Antibody Contribution
Initially considered a purely T-cell-mediated disease, the role of B cells and antibodies in MOG (35-55)-induced EAE is now increasingly recognized.[11] B cells can act as potent APCs, promoting the activation and differentiation of autoreactive T cells. Furthermore, upon differentiation into plasma cells, they produce anti-MOG antibodies. These antibodies can contribute to demyelination through complement-dependent cytotoxicity and antibody-dependent cell-mediated cytotoxicity.[1][12] The presence of anti-MOG antibodies in the serum and cerebrospinal fluid of some MS patients correlates with disease severity.[1]
Quantitative Data in MOG (35-55)-Induced EAE
The following tables summarize key quantitative data from studies utilizing the MOG (35-55)-induced EAE model.
| Parameter | Mouse Strain | Value/Range | Reference |
| Disease Incidence | C57BL/6 | 80-100% | [3][5] |
| Day of Onset | C57BL/6 | 9-14 days post-immunization | [5][13] |
| Peak of Disease | C57BL/6 | 14-20 days post-immunization | [13][14] |
| Maximum Clinical Score | C57BL/6 | 3.2 ± 0.5 to 3.5-4.0 | [14] |
Table 1: Clinical Parameters of MOG (35-55)-Induced EAE in C57BL/6 Mice. This table outlines the typical clinical course of EAE induced by MOG (35-55) in C57BL/6 mice, a commonly used experimental model.
| Cytokine | Change in EAE | Key Role | Reference |
| IFN-γ | Increased | Th1 differentiation, macrophage activation | [10][15] |
| IL-17 | Increased | Th17 differentiation, neutrophil recruitment, BBB disruption | [8][9] |
| IL-6 | Increased | Pro-inflammatory, promotes Th17 differentiation | [15] |
| TNF-α | Increased | Pro-inflammatory, CNS inflammation | [15] |
| GM-CSF | Increased | Myeloid cell mobilization and activation | [8] |
| IL-10 | Variable | Anti-inflammatory, regulatory function | [15] |
| IL-1β | Increased | Pro-inflammatory | [15] |
Table 2: Cytokine Profile in MOG (35-55)-Induced EAE. This table summarizes the changes in key cytokine levels observed during the course of MOG (35-55)-induced EAE and their primary roles in the disease pathogenesis.
Detailed Experimental Protocols
The induction of EAE using MOG (35-55) is a standardized but sensitive procedure. The following protocol provides a detailed methodology based on established practices.[3][4][5]
Materials
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MOG (35-55) peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
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Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
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Pertussis toxin (PTX)
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Sterile phosphate-buffered saline (PBS) or saline
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C57BL/6 mice (female, 8-12 weeks old are commonly used)
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Syringes and needles (various gauges)
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Emulsification apparatus (e.g., two Luer-lock syringes and a connecting piece)
Protocol for EAE Induction
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Preparation of MOG (35-55)/CFA Emulsion:
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Dissolve lyophilized MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.
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Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.
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In a sterile environment, mix the MOG (35-55) solution and CFA in a 1:1 ratio.
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Emulsify the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
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Immunization:
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Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
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Inject 100-200 µL of the MOG (35-55)/CFA emulsion subcutaneously at two sites on the flank. The typical dose of MOG (35-55) is 100-200 µg per mouse.
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Pertussis Toxin Administration:
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On the day of immunization (day 0) and again 48 hours later (day 2), administer PTX via intraperitoneal (i.p.) or intravenous (i.v.) injection.
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A typical dose is 100-300 ng of PTX per mouse, dissolved in sterile PBS.
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Clinical Scoring:
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Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
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Use a standardized scoring system (see Table 3).
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| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Complete hind limb paralysis |
| 4 | Hind and fore limb paralysis |
| 5 | Moribund or dead |
Table 3: Standard EAE Clinical Scoring Scale. This table provides a widely used scale for the daily assessment of disease severity in the EAE mouse model.[14][16]
Signaling Pathways in MOG (35-55)-Mediated Pathogenesis
The activation of autoreactive T cells by MOG (35-55) triggers a cascade of intracellular signaling events that are critical for their differentiation and effector function.
T-Cell Receptor (TCR) and Co-stimulatory Signaling
The initial step in T-cell activation is the engagement of the TCR with the MOG (35-55)-MHC class II complex on APCs. This, along with co-stimulatory signals (e.g., CD28-B7), initiates a signaling cascade involving kinases like Lck and ZAP-70, ultimately leading to the activation of transcription factors such as NF-κB, AP-1, and NFAT. These transcription factors drive the expression of genes essential for T-cell proliferation, differentiation, and cytokine production.
Caption: T-Cell Receptor (TCR) signaling cascade upon MOG (35-55) recognition.
JAK/STAT Signaling in T-Cell Differentiation
Cytokines present in the microenvironment play a crucial role in directing the differentiation of naive CD4+ T cells into specific effector lineages. This process is largely mediated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[9][17]
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Th1 Differentiation: IL-12, acting through its receptor, activates JAK2 and TYK2, leading to the phosphorylation and activation of STAT4. STAT4 then translocates to the nucleus and induces the expression of T-bet, the master transcription factor for Th1 cells, and IFN-γ.
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Th17 Differentiation: A combination of TGF-β and IL-6 activates STAT3. IL-23 is then crucial for the stabilization and expansion of the Th17 population, also signaling through the JAK/STAT pathway. STAT3 induces the expression of RORγt, the master transcription factor for Th17 cells, and the production of IL-17.
Caption: JAK/STAT signaling pathways in Th1 and Th17 cell differentiation.
Conclusion and Future Directions
The MOG (35-55) peptide has proven to be an invaluable tool in unraveling the complex immunopathogenesis of multiple sclerosis. The EAE model induced by this peptide faithfully recapitulates many of the key features of the human disease, providing a robust platform for studying disease mechanisms and for the development of novel therapeutics. A thorough understanding of the cellular and molecular events triggered by MOG (35-55), from T-cell activation and differentiation to the intricate signaling pathways involved, is paramount for the rational design of next-generation therapies for MS. Future research should continue to focus on dissecting the precise roles of different immune cell subsets, further elucidating the signaling networks that govern their function, and translating these findings into effective clinical interventions for patients with this debilitating disease. The potential for developing tolerogenic therapies using MOG (35-55) or its derivatives also represents a promising avenue for future investigation.[18][19]
References
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